![molecular formula C12H11N3O4 B123104 ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE CAS No. 159325-86-7](/img/structure/B123104.png)

ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

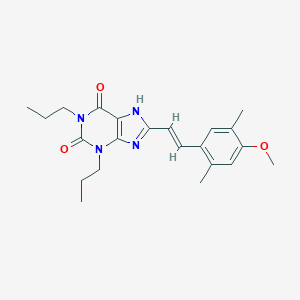

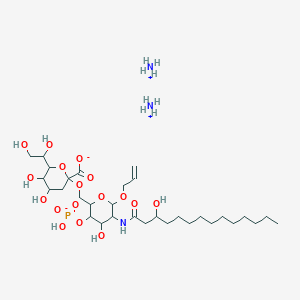

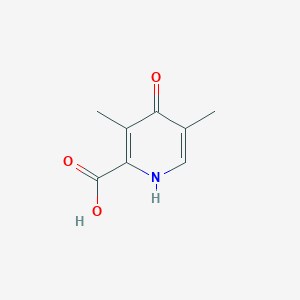

Ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE is a chemical compound with the molecular formula C12H11N3O4 . It is also known by other names such as ethyl 6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate .

Molecular Structure Analysis

The molecular weight of this compound is 261.23 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C12H11N3O4/c1-3-18-12(16)9-6(2)15(17)8-5-4-7-11(10(8)9)14-19-13-7/h4-5,17H,3H2,1-2H3 . This compound has a complexity of 367 . Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 90.4 Ų and contains 1 hydrogen bond donor and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 261.07495584 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Anticancer Properties

Indole derivatives, such as our compound of interest, are significant in pharmaceutical research due to their presence in natural products and drugs. They play a crucial role in cell biology and are actively studied for their anticancer properties. The indole moiety is a common structure in many biologically active compounds used in treating cancer cells .

Microbial Infection Treatment

Research has shown that indole derivatives exhibit antimicrobial properties, making them valuable in developing treatments for various microbial infections. The structural complexity of indole-containing compounds provides a rich framework for synthesizing new molecules with potential therapeutic applications .

Neurological Disorder Management

Indoles are also explored for their potential in managing neurological disorders. The indole structure is found in several psychoactive compounds, and modifications to this core can lead to new insights into the treatment of neurological conditions .

Anti-inflammatory and Analgesic Development

The anti-inflammatory and analgesic effects of indole derivatives are well-documented. These compounds can be designed to target specific pathways in the inflammatory response, offering a pathway to new anti-inflammatory drugs .

Agricultural Chemistry: Plant Growth Regulators

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone responsible for various growth processes. Synthetic analogs of this hormone, which may include modifications like those in our compound, can be used to regulate plant growth and development .

Material Science: Organic Electronic Materials

Indole derivatives are investigated in material science for their potential use in organic electronic materials. Their structural properties can be harnessed to create compounds with specific electronic characteristics, useful in designing new types of organic semiconductors .

Environmental Science: Pollutant Degradation

Some indole derivatives are studied for their ability to degrade environmental pollutants. By understanding the reactivity of these compounds, researchers can develop new methods to break down harmful chemicals in the environment .

Synthetic Chemistry: Methodology Development

The synthesis of indole derivatives involves complex chemical reactions that are of interest in synthetic chemistry. Developing new methods to create these compounds, including our compound of interest, can lead to more efficient production processes and novel synthetic pathways .

Eigenschaften

IUPAC Name |

ethyl 6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-3-18-12(16)9-6(2)15(17)8-5-4-7-11(10(8)9)14-19-13-7/h4-5,17H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYUNHCDFJJTNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369593 |

Source

|

| Record name | Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE | |

CAS RN |

159325-86-7 |

Source

|

| Record name | Ethyl 6-hydroxy-7-methyl-6H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159325-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.